Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)-
Description
Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)- is a substituted benzene derivative featuring a methylthio (-SMe) group at the para position and a trifluoromethyl (-CF₃) group at the alpha position of the benzenemethanol core. The compound’s unique substitution pattern combines electron-withdrawing (-CF₃) and moderately electron-donating (-SMe) groups, which may influence its physicochemical properties and biological activity, particularly in medicinal chemistry applications such as antihyperglycemic agent development .
Properties
Molecular Formula |
C9H9F3OS |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3OS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 |
InChI Key |
QDILVMHUDQRYHF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(methylthio)benzyl alcohol with trifluoromethylating agents under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted benzenemethanol derivatives.
Scientific Research Applications
Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as antihyperglycemic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol,4-(methylthio)-a-(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methylthio group can participate in various chemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
4-(Methylthio)benzyl alcohol (CAS 3446-90-0)
- Molecular Formula : C₈H₁₀OS
- Key Differences : Lacks the alpha-trifluoromethyl group.
- Properties : Lower molecular weight (154.23 g/mol) and higher hydrophilicity compared to the trifluoromethyl derivative. The absence of -CF₃ reduces metabolic stability and lipophilicity, impacting bioavailability .
[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methanol (CAS 957205-23-1)
- Molecular Formula : C₁₄H₁₇F₃O
- Key Differences : Cyclohexyl substituent at the para position instead of methylthio.
- The -CF₃ group maintains electron-withdrawing effects, similar to the target compound .
3,3',5,5'-Tetrakis(trifluoromethyl)benzhydrol (CAS 87901-76-6)
- Molecular Formula : C₁₇H₈F₁₂O
- Key Differences : Four -CF₃ groups create extreme electron deficiency.
- Properties: Higher molecular weight (504.23 g/mol) and significantly reduced solubility in polar solvents compared to mono-CF₃ derivatives. Such poly-trifluoromethylated compounds are often used in catalysis or materials science .
Trifluoromethylation Strategies
- Target Compound : Likely synthesized via electrophilic trifluoromethylation using reagents like trifluoromethanesulfonic anhydride (Tf₂O), as seen in the synthesis of benzo[b]thiophen-4-yl trifluoromethanesulfonate .
- Comparison with [4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride (CAS 163295-75-8): Sulfonyl chloride derivatives require careful handling due to high reactivity, whereas benzenemethanols are typically more stable .
Steric and Electronic Modifications
- 2,4,6-Trimethyl-a-(trifluoromethyl)benzenemethanol (CAS 131832-00-3): Trimethyl groups increase steric bulk, slowing down reactions at the aromatic ring. The -CF₃ group directs electrophilic substitution to meta positions .
Antihyperglycemic Agent Precursors
- 4-(Methylthio)benzyl alcohol is a key intermediate in synthesizing pyrazole derivatives with antihyperglycemic activity . The addition of a -CF₃ group in the target compound could enhance metabolic stability and target binding affinity due to increased lipophilicity and fluorine’s electronegative effects.
Comparison with 4-(Trifluoromethylthio)benzylamine (CAS N/A)
- Key Differences: Benzylamine (-CH₂NH₂) vs. benzenemethanol (-CH₂OH).
- Applications: Benzylamines are common in drug discovery (e.g., protease inhibitors), whereas benzenemethanols are often used in asymmetric synthesis or as chiral building blocks .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Benzenemethanol,4-(methylthio)-a-(CF₃)- | N/A | ~C₉H₉F₃OS | ~223.23 | 4-SMe, α-CF₃ |
| 4-(Methylthio)benzyl alcohol | 3446-90-0 | C₈H₁₀OS | 154.23 | 4-SMe |
| [4-Cyclohexyl-3-CF₃-phenyl]methanol | 957205-23-1 | C₁₄H₁₇F₃O | 258.28 | 4-Cyclohexyl, 3-CF₃ |
| 3,3',5,5'-Tetrakis(CF₃)benzhydrol | 87901-76-6 | C₁₇H₈F₁₂O | 504.23 | 3,3',5,5'-CF₃ |
Biological Activity
Benzenemethanol, 4-(methylthio)-α-(trifluoromethyl)-, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzene ring substituted with a methylthio group and a trifluoromethyl group. Its chemical structure can be represented as follows:
- Molecular Formula : C11H12F3OS
- Molecular Weight : 259.27 g/mol
- Chemical Structure :
Biological Activity Overview
The biological activity of benzenemethanol derivatives has been studied in various contexts, including their potential as antimicrobial agents, anticancer compounds, and their effects on cellular processes.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-(methylthio)benzaldehydes have shown promising antibacterial and antioxidant activities. A study highlighted that these compounds can act as effective radical scavengers and Fe²⁺ ion scavengers, suggesting their potential in oxidative stress-related conditions .
Anticancer Potential
The anticancer properties of benzenemethanol derivatives are particularly noteworthy. A class of compounds related to benzenemethanol has demonstrated the ability to inhibit tubulin polymerization, which is critical in cancer cell proliferation. These compounds bind to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . In vivo studies have shown that these compounds can effectively inhibit tumor growth in various cancer models without significant neurotoxicity .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- Objective : Assess the efficacy of 4-substituted methoxybenzoyl-aryl-thiazoles against cancer cells.
- Findings : The compounds exhibited potent cytotoxicity against both parental and multidrug-resistant (MDR) cancer cell lines. The treatments resulted in tumor growth inhibition rates ranging from 4% to 30% in xenograft models .
-
Antioxidant and Antibacterial Studies :
- Objective : Evaluate the antioxidant capacity and antibacterial effects of 4-(methylthio)benzaldehyde derivatives.
- Findings : The compounds demonstrated significant radical scavenging activity and were effective against various bacterial strains, indicating their potential for therapeutic applications in infectious diseases .
Data Table: Summary of Biological Activities
The mechanisms underlying the biological activities of benzenemethanol derivatives involve:
- Tubulin Binding : Compounds inhibit microtubule dynamics by binding to tubulin, disrupting cell division.
- Oxidative Stress Mitigation : The antioxidant properties help mitigate oxidative stress by scavenging free radicals.
- Cell Cycle Arrest : Inducing apoptosis through cell cycle arrest at the G(2)/M phase contributes to their anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
